molecular formula C20H26N2O3 B7065510 N-cyclohex-3-en-1-yl-2-(4-methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide

N-cyclohex-3-en-1-yl-2-(4-methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide

Cat. No.: B7065510
M. Wt: 342.4 g/mol
InChI Key: ZFUJKYMFVYGWTD-UHFFFAOYSA-N
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Description

N-cyclohex-3-en-1-yl-2-(4-methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a methoxyphenyl group, and a cyclohexene moiety, making it a unique structure for studying diverse chemical reactions and biological activities.

Properties

IUPAC Name

N-cyclohex-3-en-1-yl-2-(4-methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-22-18(23)13-12-17(20(24)21-15-6-4-3-5-7-15)19(22)14-8-10-16(25-2)11-9-14/h3-4,8-11,15,17,19H,5-7,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUJKYMFVYGWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CCC1=O)C(=O)NC2CCC=CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohex-3-en-1-yl-2-(4-methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor such as 4-methoxybenzaldehyde, the piperidine ring can be constructed through a series of condensation and cyclization reactions.

    Introduction of the Cyclohexene Moiety: The cyclohexene group can be introduced via a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexene ring.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene moiety, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, potentially converting it to an alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or strong nucleophiles such as amines can facilitate substitution reactions.

Major Products

    Epoxides: Formed from the oxidation of the cyclohexene ring.

    Alcohols: Resulting from the reduction of the carbonyl group.

    Substituted Phenyl Derivatives: Products of nucleophilic substitution on the methoxyphenyl group.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohex-3-en-1-yl-2-(4-methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological activities due to its structural similarity to known bioactive molecules. It could be investigated for potential therapeutic applications, such as anti-inflammatory or analgesic effects.

Medicine

In medicine, derivatives of this compound might be explored for drug development, particularly in targeting specific receptors or enzymes involved in disease pathways.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-cyclohex-3-en-1-yl-2-(4-methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohex-3-en-1-yl-2-(4-hydroxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-cyclohex-3-en-1-yl-2-(4-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxamide: Contains a chlorine atom on the phenyl ring.

    N-cyclohex-3-en-1-yl-2-(4-nitrophenyl)-1-methyl-6-oxopiperidine-3-carboxamide: Features a nitro group on the phenyl ring.

Uniqueness

The presence of the methoxy group in N-cyclohex-3-en-1-yl-2-(4-methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide can influence its electronic properties and reactivity, making it distinct from its analogs. This uniqueness can affect its interaction with biological targets and its overall chemical behavior.

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